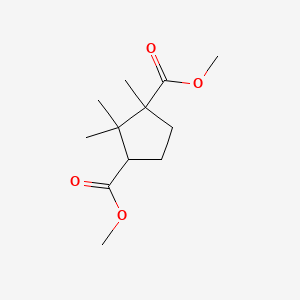
(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid
描述
(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid is an organic compound characterized by the presence of both chloro and methoxy substituents on its phenyl rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid typically involves the following steps:
Nitration and Reduction: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline. This intermediate is then reduced to 4-chloro-2-aminophenol.
Etherification: The 4-chloro-2-aminophenol is etherified with methoxybenzene under basic conditions to yield 4-chloro-2-(4-methoxyphenylamino)phenol.
Acylation: The final step involves the acylation of the etherified product with chloroacetic acid in the presence of a base to form this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes but optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the chloro substituent, potentially leading to dechlorinated products.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block in the preparation of polymers and advanced materials.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine:
- Potential therapeutic applications due to its structural similarity to known pharmacophores.
- Explored for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the manufacture of specialty chemicals and dyes.
- Employed in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and methoxy groups play a crucial role in binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
相似化合物的比较
(4-Chloro-phenyl)-(4-hydroxy-phenylamino)-acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(4-Bromo-phenyl)-(4-methoxy-phenylamino)-acetic acid: Similar structure but with a bromo substituent instead of a chloro group.
Uniqueness:
- The presence of both chloro and methoxy groups provides a unique combination of electronic and steric properties.
- This compound exhibits distinct reactivity patterns and biological activities compared to its analogs.
By understanding the synthesis, reactivity, and applications of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid, researchers can further explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
2-(4-chlorophenyl)-2-(4-methoxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-20-13-8-6-12(7-9-13)17-14(15(18)19)10-2-4-11(16)5-3-10/h2-9,14,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQJQJYHHWUSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213303 | |
| Record name | 4-Chloro-α-[(4-methoxyphenyl)amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725253-07-6 | |
| Record name | 4-Chloro-α-[(4-methoxyphenyl)amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725253-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α-[(4-methoxyphenyl)amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



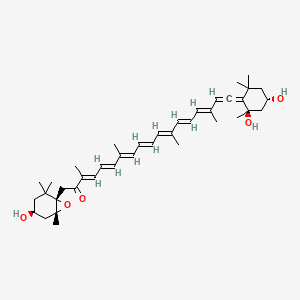
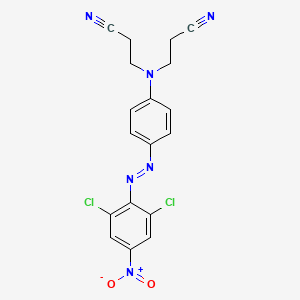
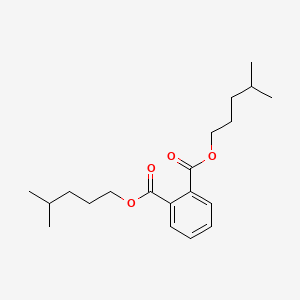
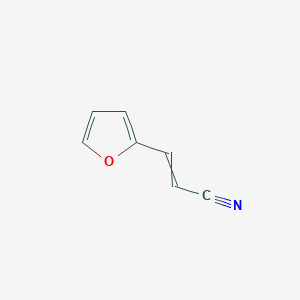
![6-Azaspiro[3.5]nonane hydrochloride](/img/structure/B3429074.png)
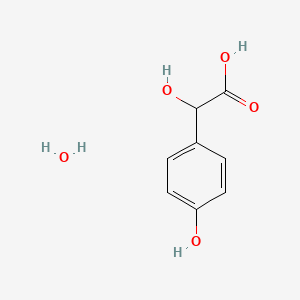
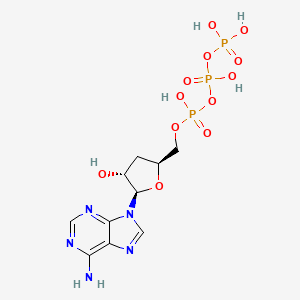

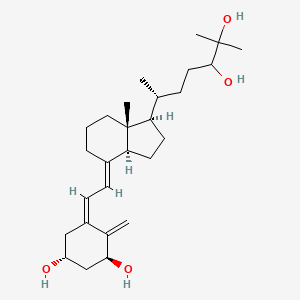
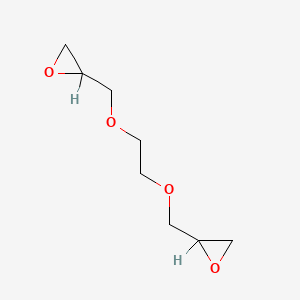

![6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3429128.png)
